N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c1-19-14-17-16-13(20-14)15-12(18)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYPDYDPJDNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with thiosemicarbazide, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
The biological and physicochemical properties of thiadiazole derivatives are highly sensitive to substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Thiadiazole Derivatives
Key Observations :
- Methylthio (-SMe) vs.
- Aromatic vs. Alkyl Thioethers : Substitution with a 4-chlorobenzylthio group (e.g., compound 5e ) raises melting points (132–140°C) compared to alkylthio derivatives, likely due to enhanced crystallinity from aromatic stacking.
Spectral Data :
- IR Spectroscopy : Thiadiazole derivatives typically show NH stretches (~3260–3300 cm⁻¹) and C=O stretches (~1670–1680 cm⁻¹), as seen in compound 6b . The target compound’s naphthamide group may exhibit similar signals.
- NMR : The 1H-NMR of compound 6b reveals aromatic protons at δ 7.20–8.40 ppm and triazole protons at δ 8.36 ppm. For the target compound, naphthalene protons are expected near δ 7.50–8.50 ppm, with thiadiazole NH around δ 11–12 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
